5-(1-chloroethyl)-3-(2,4,5-trifluorophenyl)-4,5-dihydro-1,2-oxazole
Description
5-(1-chloroethyl)-3-(2,4,5-trifluorophenyl)-4,5-dihydro-1,2-oxazole is a synthetic organic compound that belongs to the class of oxazoles Oxazoles are heterocyclic compounds containing an oxygen and a nitrogen atom in a five-membered ring
Properties
CAS No. |
2649055-01-4 |
|---|---|
Molecular Formula |
C11H9ClF3NO |
Molecular Weight |
263.6 |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(1-chloroethyl)-3-(2,4,5-trifluorophenyl)-4,5-dihydro-1,2-oxazole typically involves the cyclization of appropriate precursors under controlled conditions. One possible route could be the reaction of a 2,4,5-trifluorophenyl ketone with an appropriate chloroethylamine in the presence of a cyclizing agent such as phosphorus oxychloride (POCl3) or a similar reagent.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and recycling of solvents and reagents.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the chloroethyl group, leading to the formation of aldehydes or carboxylic acids.
Reduction: Reduction reactions could target the oxazole ring or the trifluorophenyl group, potentially leading to the formation of partially or fully reduced derivatives.
Substitution: The chloroethyl group is a likely site for nucleophilic substitution reactions, where the chlorine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4), chromium trioxide (CrO3), or hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) may be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3), sodium thiolate (NaSR), or sodium alkoxide (NaOR).
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, reduction could produce alcohols or amines, and substitution could result in various functionalized derivatives.
Scientific Research Applications
Chemistry
In chemistry, 5-(1-chloroethyl)-3-(2,4,5-trifluorophenyl)-4,5-dihydro-1,2-oxazole could be used as a building block for the synthesis of more complex molecules. Its unique functional groups make it a versatile intermediate in organic synthesis.
Biology and Medicine
In biology and medicine, this compound might be investigated for its potential pharmacological properties. The trifluorophenyl group is known to enhance the metabolic stability and bioavailability of drugs, making this compound a candidate for drug development.
Industry
In industry, the compound could be used in the development of new materials, such as polymers or coatings, where its unique chemical properties could impart desirable characteristics.
Mechanism of Action
The mechanism of action of 5-(1-chloroethyl)-3-(2,4,5-trifluorophenyl)-4,5-dihydro-1,2-oxazole would depend on its specific application. In a biological context, it might interact with specific enzymes or receptors, modulating their activity. The trifluorophenyl group could enhance binding affinity to target proteins, while the chloroethyl group might facilitate covalent bonding or other interactions.
Comparison with Similar Compounds
Similar Compounds
5-(1-chloroethyl)-3-phenyl-4,5-dihydro-1,2-oxazole: Lacks the trifluorophenyl group, which may result in different chemical and biological properties.
5-(1-chloroethyl)-3-(2,4-difluorophenyl)-4,5-dihydro-1,2-oxazole: Similar but with one less fluorine atom, potentially affecting its reactivity and stability.
5-(1-chloroethyl)-3-(2,4,5-trifluorophenyl)-1,2-oxazole: Lacks the dihydro component, which could influence its chemical behavior.
Uniqueness
The presence of both the chloroethyl and trifluorophenyl groups in 5-(1-chloroethyl)-3-(2,4,5-trifluorophenyl)-4,5-dihydro-1,2-oxazole makes it unique compared to its analogs
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
